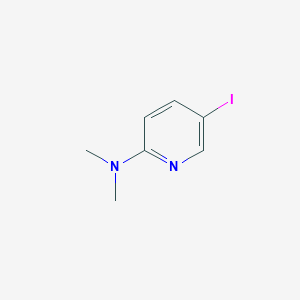

5-Iodo-N,N-dimethylpyridin-2-amine

Vue d'ensemble

Description

5-Iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9IN2 . It has a molecular weight of 248.07 . The compound is solid in its physical form .

Synthesis Analysis

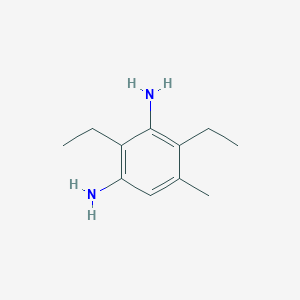

The synthesis of 5-Iodo-N,N-dimethylpyridin-2-amine involves the reaction of 2-(N-Monomethylamino)pyridine with iodine monochloride (ICl) in dichloromethane at 0°C for 0.5 hours .Molecular Structure Analysis

The InChI code for 5-Iodo-N,N-dimethylpyridin-2-amine is 1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Iodo-N,N-dimethylpyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

- Scientific Field: Medicinal Chemistry

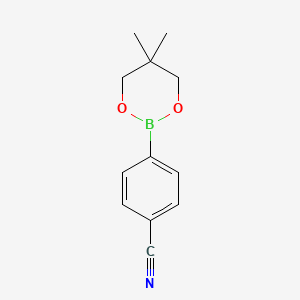

- Application Summary : The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications in medicinal chemistry.

- Methods of Application : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results or Outcomes : The reaction resulted in a series of novel pyridine derivatives in moderate to good yield . These compounds were further analyzed using Density Functional Theory (DFT) methods, which suggested possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .

- Scientific Field: Organic Synthesis

- Application Summary : This compound is used in the synthesis of N,N-Dimethylaminopyridines, which are widely used in the synthesis of biologically active compounds of the pyridine series .

- Methods of Application : The synthesis involves diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, which gives the corresponding pyridinyl trifluoromethanesulfonates instead of expected diazonium salts. Pyridinyl trifluoromethanesulfonates can be converted to N,N-dimethylaminopyridines on heating in dimethylformamide via replacement of the trifluoromethanesulfonyloxy group .

- Results or Outcomes : The reaction resulted in a series of novel N,N-Dimethylaminopyridines. The procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) widely used as base catalyst in organic synthesis .

-

Scientific Field: Liquid Crystal Technology

- Application Summary : The compound is used in the synthesis of chiral dopants for liquid crystals . These dopants can alter the properties of liquid crystals, which are used in various display technologies.

- Methods of Application : The synthesis involves Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The resulting pyridine derivatives are then analyzed using Density Functional Theory (DFT) methods to identify potential candidates as chiral dopants .

- Results or Outcomes : The reaction resulted in a series of novel pyridine derivatives. DFT methods suggested possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .

-

Scientific Field: Catalysis

- Application Summary : N,N-Dimethylaminopyridines, which can be synthesized from 5-Iodo-N,N-dimethylpyridin-2-amine, are widely used as base catalysts in organic synthesis .

- Methods of Application : The synthesis involves diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, which gives the corresponding pyridinyl trifluoromethanesulfonates. Pyridinyl trifluoromethanesulfonates can be converted to N,N-dimethylaminopyridines on heating in dimethylformamide .

- Results or Outcomes : The reaction resulted in a series of novel N,N-Dimethylaminopyridines. The procedure provides high yields of the target products .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

5-iodo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBFQSXLPGXDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634147 | |

| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-N,N-dimethylpyridin-2-amine | |

CAS RN |

380381-36-2 | |

| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)

![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)

![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)

![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)